Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride

Catalog No.
S13946396
CAS No.
M.F
C16H26ClNO3
M. Wt
315.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride

Product Name

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride

IUPAC Name

(1R,2R,4S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,4-diol;hydrochloride

Molecular Formula

C16H26ClNO3

Molecular Weight

315.83 g/mol

InChI

InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-9-14(18)7-8-16(13,19)12-5-4-6-15(10-12)20-3;/h4-6,10,13-14,18-19H,7-9,11H2,1-3H3;1H/t13-,14+,16+;/m1./s1

InChI Key

AYUBUCOVRQQXPD-FNIUFUSKSA-N

Canonical SMILES

CN(C)CC1CC(CCC1(C2=CC(=CC=C2)OC)O)O.Cl

Isomeric SMILES

CN(C)C[C@H]1C[C@H](CC[C@@]1(C2=CC(=CC=C2)OC)O)O.Cl

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is a significant metabolite of Tramadol, which is an opioid analgesic commonly prescribed for moderate to severe pain management. This compound features a molecular formula of C16H26ClNO3C_{16}H_{26}ClNO_3 and a molar mass of approximately 315.84 g/mol . The structural uniqueness of Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride lies in the presence of a hydroxyl group at the cyclohexyl ring, which influences its pharmacological properties and efficacy compared to its parent compound, Tramadol.

Typical of secondary alcohols and amines. The hydroxyl group can participate in oxidation reactions, leading to the formation of ketones or aldehydes under appropriate conditions. Additionally, it can engage in esterification reactions with carboxylic acids, forming esters that may have different pharmacological properties. The basic amine functionality allows for protonation and interaction with acids, making it soluble in aqueous environments.

As a metabolite of Tramadol, Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride exhibits analgesic properties by acting on the central nervous system. It primarily functions as a serotonin-norepinephrine reuptake inhibitor and has affinity for mu-opioid receptors, contributing to its pain-relieving effects . Studies have shown that this compound may also influence the modulation of pain pathways differently than Tramadol itself, potentially offering alternative therapeutic benefits or side effect profiles.

The synthesis of Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride generally involves the following steps:

  • Starting Material: The synthesis typically begins with Tramadol as the primary starting material.
  • Hydroxylation: The introduction of the hydroxyl group is achieved through hydroxylation reactions, often using reagents such as peracids or via enzymatic methods.
  • Purification: The resultant product is purified through recrystallization or chromatography to isolate Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride from other reaction byproducts.

The specific methodologies may vary depending on laboratory protocols and desired purity levels.

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is primarily explored for its potential use in pain management therapies. Given its status as a metabolite of Tramadol, it is investigated for its role in enhancing analgesic efficacy while possibly reducing side effects associated with traditional opioid treatments. Additionally, research into its application in treating conditions such as urinary incontinence has been noted.

Interaction studies involving Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride focus on its pharmacokinetic and pharmacodynamic profiles when combined with other medications. Research indicates that this compound may interact with various neurotransmitter systems, particularly serotonin and norepinephrine pathways. Such interactions can lead to altered effects when used concurrently with other central nervous system depressants or serotonergic agents, necessitating careful monitoring during clinical use .

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride shares structural and functional similarities with several other compounds within the opioid class and related analgesics. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
TramadolParent compound; dual-action analgesicActs on mu-opioid receptors and inhibits reuptake
O-desmethyltramadolActive metabolite of TramadolIncreased potency at mu-opioid receptors
TapentadolSimilar mechanism; norepinephrine reuptake inhibitionLess potential for abuse due to dual action
CodeineNaturally occurring opioidPrimarily converted to morphine for analgesic effect
HydrocodoneSemi-synthetic opioidStronger analgesic effects; higher abuse potential

Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride's unique hydroxyl group distinguishes it from these compounds, potentially offering different pharmacological profiles and therapeutic applications while maintaining a connection to the established mechanisms of action seen in opioid analgesics.

Tramadol, first synthesized in 1962 and commercialized in 1977 under the brand name Tramal, marked a paradigm shift in pain management by offering opioid-like analgesia with reduced respiratory depression and addiction potential. Its racemic structure—a 1:1 mixture of (1R,2R)- and (1S,2S)-enantiomers—was critical to its efficacy, as neither enantiomer alone matched the analgesic potency of the racemate. Over time, structural modifications such as N-demethylation, O-demethylation, and hydroxylation were explored to optimize receptor binding and metabolic stability. Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride emerged from these efforts, incorporating a hydroxyl group to alter polarity and interaction dynamics within the central nervous system.

Rationale for Structural Modification: Hydroxycyclohexyl Substitution

The hydroxycyclohexyl substitution addresses two key challenges in tramadol pharmacology:

  • Metabolic Stability: Tramadol’s primary metabolite, O-desmethyltramadol (M1), exhibits greater μ-opioid receptor affinity but undergoes rapid glucuronidation, limiting its therapeutic window. The hydroxycyclohexyl moiety may slow phase II metabolism, prolonging activity.
  • Receptor Selectivity: Molecular dynamics studies suggest that the hydroxyl group forms hydrogen bonds with non-conserved residues in the μ-opioid receptor’s extracellular loop, potentially enhancing specificity over δ- and κ-opioid receptors.
PropertyTramadolRac-4-Hydroxycyclohexyl Tramadol
Molecular Weight299.8 g/mol315.84 g/mol
logP (Octanol/Water)1.35~1.1 (estimated)
Primary Targetsμ-Opioid, SERT, NETμ-Opioid, SERT, NET

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

315.1601214 g/mol

Monoisotopic Mass

315.1601214 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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